molecular formula C11H9NO2 B2662764 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde CAS No. 31588-53-1

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde

Cat. No.: B2662764
CAS No.: 31588-53-1
M. Wt: 187.198
InChI Key: XONAHZFJTGHACI-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is a heterocyclic compound with a unique structure that includes an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of isoquinoline derivatives, which undergo cyclization and subsequent oxidation to form the desired compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile
  • Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylate

Uniqueness

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-6-8(7-13)9-4-2-3-5-10(9)11(12)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONAHZFJTGHACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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